molecular formula C11H10ClN3 B1416563 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole CAS No. 1020035-36-2

3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole

Cat. No.: B1416563
CAS No.: 1020035-36-2
M. Wt: 219.67 g/mol
InChI Key: GDXCJGLPQJTZMQ-UHFFFAOYSA-N
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Description

3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a chlorine atom, a cyclopropyl group, and a phenyl group. The molecular formula of this compound is C11H10ClN3, and it has a molecular weight of 219.67 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with proteins. This compound has been shown to inhibit enzymes such as cytochrome P450, which is involved in drug metabolism . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to altered enzymatic activity and protein function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, this compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its activity can degrade over time when exposed to light or extreme temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage, due to its interaction with critical metabolic pathways. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes.

Preparation Methods

The synthesis of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyclopropylcarbonyl chloride and phenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

3-chloro-4-cyclopropyl-5-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-11-14-13-10(15(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXCJGLPQJTZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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